molecular formula C9H13NO B1429171 3-(5-Methylpyridin-3-yl)propan-1-ol CAS No. 1201042-56-9

3-(5-Methylpyridin-3-yl)propan-1-ol

Cat. No. B1429171
M. Wt: 151.21 g/mol
InChI Key: LSUOFMPSUJJLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Methylpyridin-3-yl)propan-1-ol is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-(5-Methylpyridin-3-yl)propan-1-ol consists of a pyridine ring attached to a propanol group . The pyridine ring contains a nitrogen atom and a methyl group at the 5-position .

Scientific Research Applications

Molecular Structure and Computational Analysis

A study by Yılmaz et al. (2020) investigated a novel phthalide derivative related to "3-(5-Methylpyridin-3-yl)propan-1-ol," highlighting its molecular structure through X-ray diffraction and DFT calculations. This research also explored the compound's antioxidant activity, DNA binding, and molecular docking studies, indicating its potential in biochemical and pharmacological applications. The compound exhibited significant antioxidant activities and showed affinity for binding to DNA, suggesting implications for drug design and therapeutic applications (Yılmaz et al., 2020).

Catalytic and Antimicrobial Activities

Research by Harit et al. (2018) synthesized new bipyrazolic ligands functionalized with carboxyl groups, where a derivative closely related to "3-(5-Methylpyridin-3-yl)propan-1-ol" was used to create copper (II) complexes. These complexes were examined for their antibacterial properties and catalytic activities, particularly in the oxidation of catechol substrate to quinone. The study provides insights into the compound's application in catalysis and potential antibacterial activity, although no significant antibacterial activity was observed in the tested strains (Harit et al., 2018).

properties

IUPAC Name

3-(5-methylpyridin-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8-5-9(3-2-4-11)7-10-6-8/h5-7,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUOFMPSUJJLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methylpyridin-3-yl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.